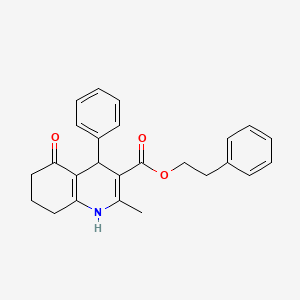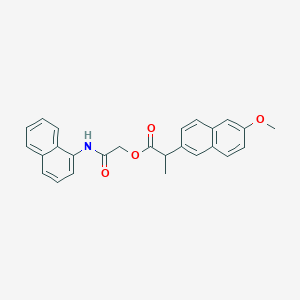![molecular formula C28H27N3O4 B10902535 N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10902535.png)
N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” is an organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” typically involves multiple steps, including:
Formation of the hydrazino intermediate: This step may involve the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with the methoxyphenyl group: This step involves the reaction of the hydrazino intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI or DCC.
Final assembly: The final step involves the coupling of the intermediate with the benzamide moiety, typically under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism by which “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
類似化合物との比較
Similar Compounds
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: shares similarities with other compounds containing methoxy, phenyl, hydrazino, and carbonyl groups.
Uniqueness
Unique structural features: The specific arrangement of functional groups in “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” may confer unique chemical properties and biological activities.
Distinct reactivity: The compound’s reactivity may differ from similar compounds due to steric and electronic effects.
特性
分子式 |
C28H27N3O4 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H27N3O4/c1-20(16-21-10-6-4-7-11-21)19-29-31-28(33)25(30-27(32)22-12-8-5-9-13-22)18-23-17-24(34-2)14-15-26(23)35-3/h4-19H,1-3H3,(H,30,32)(H,31,33)/b20-16+,25-18-,29-19+ |
InChIキー |
YMTRVZUKTUDCSG-SOPLJYGISA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=CC2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902468.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10902475.png)
![N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide](/img/structure/B10902482.png)


![N'-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902511.png)
![methyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10902516.png)
![N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B10902524.png)

![N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10902532.png)
![4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol](/img/structure/B10902533.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10902539.png)

